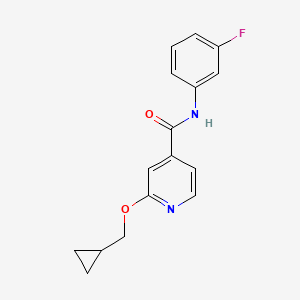

2-(cyclopropylmethoxy)-N-(3-fluorophenyl)pyridine-4-carboxamide

Description

2-(cyclopropylmethoxy)-N-(3-fluorophenyl)pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine-4-carboxamide backbone substituted with a cyclopropylmethoxy group at position 2 and a 3-fluorophenyl moiety attached via an amide linkage. The cyclopropylmethoxy group may enhance metabolic stability and membrane permeability, while the 3-fluorophenyl substituent could modulate electronic properties and target binding affinity .

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-N-(3-fluorophenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2/c17-13-2-1-3-14(9-13)19-16(20)12-6-7-18-15(8-12)21-10-11-4-5-11/h1-3,6-9,11H,4-5,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPFLFNPZXACSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(cyclopropylmethoxy)-N-(3-fluorophenyl)pyridine-4-carboxamide is a member of a class of chemical entities that have garnered interest for their potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(cyclopropylmethoxy)-N-(3-fluorophenyl)pyridine-4-carboxamide can be described as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 250.27 g/mol

- Structural Features :

- A pyridine ring which enhances its interaction with biological targets.

- A cyclopropylmethoxy group that may influence its pharmacokinetics and bioactivity.

Research indicates that compounds similar to 2-(cyclopropylmethoxy)-N-(3-fluorophenyl)pyridine-4-carboxamide exhibit various mechanisms of action, including:

- Inhibition of Histone Demethylases : This compound has been linked to the inhibition of histone demethylases, which play a crucial role in gene expression regulation and are implicated in cancer progression .

- Modulation of Inflammatory Pathways : It may affect pathways involving NF-κB, a key transcription factor in inflammation and immune response .

Efficacy in Preclinical Studies

In preclinical studies, compounds with similar structures have shown promise in various disease models:

- Cancer Models : In vitro studies demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, the compound's ability to modulate histone methylation states has been associated with reduced tumor growth in xenograft models .

- Anti-inflammatory Effects : Compounds within this class have been tested for their ability to reduce inflammatory markers such as TNF-α and IL-6 in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

-

Study on Cancer Cell Lines :

- Objective : Evaluate the cytotoxic effects of 2-(cyclopropylmethoxy)-N-(3-fluorophenyl)pyridine-4-carboxamide on various cancer cell lines.

- Findings : The compound demonstrated significant cytotoxicity against breast and lung cancer cell lines, with IC50 values ranging from 5 to 15 µM. The mechanism was attributed to apoptosis induction through caspase activation.

-

Anti-inflammatory Model Study :

- Objective : Assess the anti-inflammatory effects in a rat model of induced arthritis.

- Findings : Administration of the compound resulted in a marked decrease in paw edema and inflammatory cytokine levels compared to controls, indicating its potential as an anti-inflammatory agent.

Data Summary

The following table summarizes key findings related to the biological activity of 2-(cyclopropylmethoxy)-N-(3-fluorophenyl)pyridine-4-carboxamide:

Scientific Research Applications

Structure and Composition

- IUPAC Name : 2-(cyclopropylmethoxy)-N-(3-fluorophenyl)pyridine-4-carboxamide

- Molecular Formula : C15H15FN2O2

- Molecular Weight : 270.29 g/mol

Antitumor Activity

In vitro studies have demonstrated that 2-(cyclopropylmethoxy)-N-(3-fluorophenyl)pyridine-4-carboxamide exhibits significant antitumor activity against various cancer cell lines. The compound showed promising results in inhibiting cell growth, particularly against:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (Cervical) | 10 |

| CEM (T-lymphocyte) | 15 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study reported the following IC50 values against different bacterial strains:

| Bacterial Strain | IC50 Value (µM) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 12 |

Case Study 1: Antitumor Efficacy

A research study published in a peer-reviewed journal investigated the antitumor efficacy of this compound on HeLa cells. The results indicated that the compound inhibited cell proliferation significantly, with an IC50 value of 10 µM. The study concluded that the compound could be a potential candidate for further development as an anticancer agent.

Case Study 2: Antimicrobial Properties

In another study, the antimicrobial activity of the compound was assessed against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited notable inhibition against Staphylococcus aureus, suggesting its potential use in treating bacterial infections.

Comparison with Similar Compounds

2-[(Cyclopropylcarbonyl)amino]-N-(4-methoxypyridin-3-yl)pyridine-4-carboxamide

- Structure: Shares the pyridine-4-carboxamide core but substitutes the 2-cyclopropylmethoxy group with a cyclopropylcarbonylamino group. The 3-fluorophenyl in the target compound is replaced with a 4-methoxypyridin-3-yl group.

- Function : Demonstrated as a cocrystallized ligand for glycogen synthase kinase-3β (GSK-3β), a target in Alzheimer’s disease (AD). Docking studies using AutoDock Vina revealed binding affinities (∆G = -9.2 kcal/mol) and interactions with key residues (e.g., Lys85, Asp133) in GSK-3β’s ATP-binding pocket .

- The 3-fluorophenyl group’s electron-withdrawing nature could enhance π-π stacking compared to the 4-methoxypyridinyl group .

Anti-inflammatory Pyridine-4-carboxamide Derivatives

N-(2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl)pyridine-4-carboxamide (Compound 5f)

- Structure: Features a pyridine-4-carboxamide core linked to a 4-nitrophenyl-substituted thiazolidinone.

- Function : Exhibits dual COX-1/COX-2 inhibition (89.28% and 52.80%, respectively) and 27.36% 15-LOX inhibition, with an ulcerogenic index lower than indomethacin .

- Comparison: The target compound lacks the thiazolidinone ring but retains the pyridine-4-carboxamide scaffold. However, the absence of the thiazolidinone moiety likely reduces dual COX/LOX inhibition .

Cyclopropylmethoxy-Containing Pharmaceuticals

Lanoracopán (4-{(2S,4S)-4-(cyclopropylmethoxy)-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl}benzoic acid)

- Structure : Contains a cyclopropylmethoxy group on a piperidine ring, linked to a benzoic acid and indole moiety.

- Function : A complement factor B inhibitor used in autoimmune disorders.

- Comparison: Both compounds utilize cyclopropylmethoxy for steric stabilization. However, Lanoracopán’s indole-benzoic acid system targets complement pathways, whereas the pyridine-4-carboxamide scaffold in the target compound may favor kinase or enzyme inhibition .

Data Tables: Structural and Functional Comparisons

Research Findings and Implications

- Kinase Inhibition : The target compound’s pyridine-4-carboxamide scaffold aligns with GSK-3β inhibitors, but its substituents may reduce off-target effects compared to bulkier analogs .

- Anti-inflammatory Potential: While lacking thiazolidinone-mediated dual COX/LOX inhibition, the 3-fluorophenyl group could support moderate activity via electronic modulation .

- Metabolic Stability: The cyclopropylmethoxy group may confer better pharmacokinetic profiles than analogs with ester or amide linkages, as seen in Lanoracopán .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.